N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide
Description
N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide is a heterocyclic acetamide derivative featuring a benzothiazole core and a 4-methoxyphenoxy substituent. The benzothiazole moiety is a bicyclic aromatic system with sulfur and nitrogen atoms, known for its role in medicinal chemistry due to bioactivity in anticancer, antimicrobial, and anti-inflammatory agents . The 4-methoxyphenoxy group enhances solubility and may influence pharmacokinetic properties.
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-15-7-8-16(23-25-19-5-3-4-6-21(19)29-23)13-20(15)24-22(26)14-28-18-11-9-17(27-2)10-12-18/h3-13H,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEYCYGRQOQKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiazoles or phenyl derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: Potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Application in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways.
Molecular Targets and Pathways:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to elicit a biological response.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural motifs with several analogs documented in the evidence:
Benzothiazole vs. Benzoxazole/Thiadiazole Cores :
The benzothiazole core (target compound) differs from benzoxazole () and thiadiazole () in electronic properties. Benzothiazole’s sulfur atom may enhance lipophilicity and π-π stacking compared to benzoxazole’s oxygen atom . Thiadiazole derivatives (e.g., 5j, 7d) often exhibit enhanced metabolic stability but reduced solubility .- Substituent Impact: The 4-methoxyphenoxy group in the target compound likely improves solubility compared to non-polar substituents (e.g., isopropyl in 5j ). Fluorinated analogs (e.g., 7d in ) show increased cytotoxicity, suggesting halogenation could be a strategy to enhance bioactivity .
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups : Methoxy (target, 7d) and methyl (5j) groups improve solubility but may reduce membrane permeability.
- Halogenation : Chloro (5j ) and fluoro (7d ) substituents enhance cytotoxicity but increase molecular weight.
- Heterocycle Choice : Thiadiazoles favor metabolic stability, while benzothiazoles may improve target binding via sulfur interactions .
Biological Activity
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H22N2O3S
- Molecular Weight : 398.49 g/mol
- IUPAC Name : this compound
Biological Activities
This compound exhibits a range of biological activities, including:
- Anticancer Activity :
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory properties, showing the ability to reduce pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can modulate receptor activity that is crucial for cell signaling.
- Cellular Signaling Interference : By interfering with cellular signaling pathways, the compound can induce apoptosis in cancer cells and reduce inflammation .
Table 1: Summary of Biological Activities
Selected Research Studies
- Anticancer Efficacy Study :
- Antimicrobial Activity Assessment :
-
Inflammation Model :
- In a murine model of inflammation, administration of the compound led to decreased levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the critical steps and analytical methods for synthesizing N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core, followed by coupling with substituted phenyl groups and acetamide linkages. Key steps include:
- Cyclization : Formation of the benzothiazole ring via condensation of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
- Coupling Reactions : Introducing the methoxyphenoxy group via nucleophilic substitution or Ullmann-type reactions, requiring precise temperature control (e.g., 60–80°C) and catalysts like CuI .
- Acetamide Formation : Reaction of intermediates with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) in DMF .
- Analytical Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .
Q. Which structural features of this compound are most relevant to its pharmacological potential?
- Key Features :
- Benzothiazole Core : Imparts electron-withdrawing properties, enhancing interactions with biological targets like enzymes or receptors .
- Methoxyphenoxy Group : Improves solubility and membrane permeability due to its polar yet lipophilic nature .
- Acetamide Linker : Facilitates hydrogen bonding with target proteins, critical for binding affinity .
- Validation : Comparative studies with analogs (e.g., replacing benzothiazole with thiophene) show reduced activity, highlighting the benzothiazole’s importance .
Q. How should researchers ensure compound stability during storage?
- Recommendations :
- Store in airtight containers under inert gas (e.g., argon) to prevent oxidation.
- Maintain temperatures between -20°C to 4°C to avoid thermal degradation.
- Protect from light using amber glassware, as methoxyphenoxy groups are photosensitive .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with benzothiazole and methoxyphenoxy motifs?
- Strategies :
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to improve efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but require strict pH control (pH 7–8) to avoid side reactions .
- Protective Groups : Temporarily block reactive sites (e.g., -NH₂ groups) with tert-butoxycarbonyl (Boc) to prevent undesired substitutions .
Q. What mechanisms explain the bioactivity of benzothiazole-containing acetamides, and how can contradictions in reported data be resolved?
- Proposed Mechanisms :
- Enzyme Inhibition : The benzothiazole moiety may inhibit kinases or proteases by binding to ATP pockets or catalytic sites .
- Reactive Oxygen Species (ROS) Modulation : Methoxyphenoxy groups could scavenge free radicals, contributing to anti-inflammatory effects .
- Addressing Contradictions :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, dosage) to isolate variables .
- Structural Analog Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) on activity to identify critical moieties .
Q. How do computational methods predict the binding affinity of this compound with biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). Focus on binding energy scores (< -8 kcal/mol) and hydrogen-bonding patterns .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes over 100 ns to assess stability and conformational changes .
- Validation : Cross-reference computational predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .
Q. What role does the benzothiazole ring’s electronic environment play in substitution reactions?
- Electronic Effects :
- The benzothiazole’s electron-withdrawing nature directs electrophilic attacks to the 5-position, favoring regioselective modifications .
- Substituents on the phenyl ring (e.g., methyl groups) modulate ring electron density, altering reactivity in Suzuki-Miyaura couplings .
- Experimental Validation : UV-Vis spectroscopy and Hammett plots quantify electronic effects on reaction kinetics .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the anticancer activity of benzothiazole-acetamide derivatives?
- Approach :
- Dose-Response Curves : Evaluate discrepancies in IC₅₀ values by testing across multiple concentrations (e.g., 1–100 µM) .
- Cell Line Specificity : Compare activity in diverse lines (e.g., MCF-7 vs. HeLa) to identify target selectivity .
- Metabolic Stability : Assess compound degradation in serum to explain reduced efficacy in vivo vs. in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
